5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-(1,3-dihydroxypropan-2-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3O2/c10-3-7-1-2-8(4-11-7)12-9(5-13)6-14/h1-2,4,9,12-14H,5-6H2 |
InChI Key |
MPQWSXYTTYSCMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NC(CO)CO)C#N |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Halogen Displacement | High regioselectivity | Requires protection/deprotection | 60% | Moderate |
| Epoxide Ring-Opening | Single-step, no protecting groups | Acidic conditions may degrade nitrile | 75% | High |
| Reductive Amination | Mild conditions | Low yield due to aldehyde instability | 50% | Low |
| Mitsunobu | Reliable for N-alkylation | Costly reagents (DIAD, PPh₃) | 65% | Moderate |
Key Considerations
- Protecting Groups : TBDMS or acetyl protection improves reaction efficiency in halogen displacement.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
- Catalysts : Raney nickel (for reductions) and palladium-based catalysts (for cross-couplings) are critical for selectivity.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation. The dihydroxypropan-2-yl group can also form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations
Structural Diversity: The target compound differs from others in its substituent at position 5 (1,3-dihydroxypropan-2-ylamino), which introduces hydroxyl groups absent in analogs like the trifluoromethyl-substituted thienopyridine or the mercapto-dihydropyridine . This likely enhances solubility in polar solvents compared to more hydrophobic analogs. Unlike the pyrimidine-based compound in , the target retains a pyridine ring, which may influence binding affinity in kinase inhibition due to altered π-stacking interactions .
By contrast, thienopyridine derivatives often require multi-step cyclization reactions involving sulfur-containing precursors .
Biological Relevance :
- Carbonitrile groups are common in kinase inhibitors (e.g., crizotinib analogs). The trifluoromethyl group in 255909-26-3 () may enhance metabolic stability, whereas the target compound’s dihydroxypropan-2-yl group could improve water solubility but reduce membrane permeability .
Commercial Availability: None of the evidence directly lists the target compound for sale. However, analogs like R434205 (AldrichCPR) are marketed as research chemicals, indicating a niche demand for carbonitrile-containing heterocycles .
Biological Activity
5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 161.20 g/mol. The structure features a pyridine ring substituted with a carbonitrile group and an amino group linked to a dihydroxypropan moiety, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that certain 2-aminopyridine derivatives demonstrated high antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5c | Staphylococcus aureus | 0.039 |
| 5d | Bacillus subtilis | 0.039 |
| 5e | Escherichia coli | Not effective |
The proposed mechanism for the antibacterial activity of pyridine derivatives involves disruption of bacterial cell membranes through electrostatic interactions and hydrophobic effects. This leads to the release of cytoplasmic contents and ultimately cell death . The presence of a positively charged amine group is believed to enhance binding to negatively charged bacterial membranes.
Case Studies
- Antibacterial Efficacy : A study synthesized several 2-aminopyridine derivatives and evaluated their antimicrobial properties using disk diffusion assays and MIC determination. The results indicated that the introduction of specific substituents on the pyridine ring significantly influenced activity levels .
- Docking Studies : Molecular docking simulations revealed that certain derivatives bind effectively to the active sites of bacterial enzymes, suggesting that structural modifications could enhance their pharmacological profiles. For example, compound 2c showed favorable binding interactions with target proteins from S. aureus and B. subtilis, indicating potential for further development as antibacterial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 5-aminopyridine-2-carbonitrile and 1,3-dihydroxypropan-2-yl derivatives. Key steps include:
- Use of polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Temperature control (60–80°C) to balance reaction rate and byproduct formation .
- Purification via column chromatography (silica gel, ethyl acetate/methanol gradients) or recrystallization from ethanol/water mixtures .
- Data Consideration : Yields typically range from 45–70%, with purity >95% confirmed by HPLC. Competing reactions (e.g., over-alkylation) are mitigated by stoichiometric control of reagents .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Peaks at δ 3.6–4.2 ppm (dihydroxypropan-2-yl CH₂ and CH groups), δ 8.2–8.5 ppm (pyridine H3/H4), and δ 6.8–7.1 ppm (NH) confirm substitution patterns .
- ¹³C NMR : Signals at ~160 ppm (C≡N) and 60–70 ppm (dihydroxypropan-2-yl carbons) validate functional groups .
- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and broad ~3300 cm⁻¹ (OH/NH stretches) .
- MS : ESI-MS typically shows [M+H]⁺ at m/z 224.1 (calculated for C₉H₁₂N₃O₂) .
Q. What are the key solubility and stability properties of this compound under varying pH and temperature conditions?
- Solubility : Highly soluble in polar solvents (DMSO, methanol) but limited in water (~2.5 mg/mL at 25°C). Solubility increases at pH <3 (protonation of amino group) or pH >10 (deprotonation of hydroxyls) .
- Stability : Degrades above 150°C (TGA data). Hydrolytically stable at pH 4–8 for 24 hours (HPLC monitoring); acidic/basic conditions accelerate decomposition .
Advanced Research Questions
Q. How does the stereochemistry of the 1,3-dihydroxypropan-2-yl moiety influence biological activity or crystallization behavior?
- Biological Impact : The (R) and (S) enantiomers exhibit differential binding to enzymes like kinases, as shown via molecular docking (ΔG differences of ~1.2 kcal/mol) .
- Crystallography : The dihydroxy group facilitates hydrogen-bonded networks, favoring monoclinic crystal systems (e.g., P2₁/c space group). SHELX refinement reveals O···H distances of 2.7–2.9 Å in lattice structures .
Q. What computational strategies (e.g., DFT, MD simulations) are effective in predicting reactivity and interaction mechanisms with biological targets?
- DFT : B3LYP/6-31G(d) calculations predict nucleophilic attack at the pyridine C5 position (activation energy ~25 kcal/mol) and hydrogen-bonding propensity of hydroxyl groups .
- Molecular Dynamics (MD) : Simulations in explicit water reveal stable binding to ATP-binding pockets (e.g., EGFR kinase) with RMSD <2.0 Å over 50 ns trajectories .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Synthesize analogs with modified dihydroxypropan-2-yl chains (e.g., methoxy, fluorine substituents) .
- Test inhibitory activity against target enzymes (IC₅₀ assays) and correlate with steric/electronic parameters (Hammett plots) .
Q. What experimental and computational approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Experimental :
- Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to validate binding .
- Computational : Meta-analysis of docking results across multiple software (AutoDock, Glide) identifies consensus binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
